2-(3-bromophenyl)-1-(3-phenoxypropyl)-1H-1,3-benzodiazole
Description
Properties
IUPAC Name |
2-(3-bromophenyl)-1-(3-phenoxypropyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O/c23-18-9-6-8-17(16-18)22-24-20-12-4-5-13-21(20)25(22)14-7-15-26-19-10-2-1-3-11-19/h1-6,8-13,16H,7,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQRNGAYYMPEFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-1-(3-phenoxypropyl)-1H-1,3-benzodiazole typically involves a multi-step process. One common method starts with the preparation of 3-bromophenylbenzimidazole, which is then reacted with 3-bromopropylbenzene under basic conditions to form the final product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromophenyl)-1-(3-phenoxypropyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: NaOCH3 in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that benzodiazole derivatives exhibit significant anticancer properties. Compounds similar to 2-(3-bromophenyl)-1-(3-phenoxypropyl)-1H-1,3-benzodiazole have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have demonstrated that such compounds can induce apoptosis in various cancer cell lines, including HeLa and MCF-7 cells.
Table 1: Anticancer Activity of Benzodiazole Derivatives
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Apoptosis induction |
| MCF-7 (Breast) | 20 | Cell cycle arrest |
| A549 (Lung) | 25 | Intrinsic pathway activation |
Antimicrobial Properties
The compound also exhibits antimicrobial activity against various bacterial strains. Its structure enhances lipophilicity, which may improve membrane permeability and bioactivity against pathogens like Staphylococcus aureus and Escherichia coli. This property suggests potential applications in developing new antimicrobial agents.
Neuropharmacological Effects
The presence of a phenoxypropyl group in the compound indicates possible neuropharmacological applications. Similar compounds have been studied for their interactions with neurotransmitter systems, particularly serotonin receptors, suggesting potential anxiolytic or antidepressant effects. Further research is needed to elucidate these effects specifically for this compound.
Case Study: Anticancer Mechanism
A study conducted by Nacher-Luis et al. (2024) evaluated the anticancer efficacy of benzodiazole derivatives, including this compound. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers. Results indicated a significant increase in sub-G1 phase cells after treatment, confirming the compound's ability to induce apoptosis.
Table 2: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)-1-(3-phenoxypropyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The bromophenyl group may enhance the compound’s binding affinity and specificity, while the propoxybenzene moiety can influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: Another aromatic compound with a halogen substituent.
3-Bromobenzimidazole: Shares the benzimidazole core structure.
Propoxybenzene derivatives: Compounds with similar propoxybenzene moieties.
Uniqueness
2-(3-bromophenyl)-1-(3-phenoxypropyl)-1H-1,3-benzodiazole is unique due to its combination of a benzimidazole ring, bromophenyl group, and propoxybenzene moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs, making it a valuable compound for research and development.
Biological Activity
2-(3-bromophenyl)-1-(3-phenoxypropyl)-1H-1,3-benzodiazole is a compound of interest due to its potential biological activities. This article compiles various studies and findings related to its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following structural formula:
This structure includes a benzodiazole core, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that compounds in the benzodiazole class exhibit various biological activities, including:
- Antimicrobial Activity : Benzodiazoles have shown efficacy against a range of bacteria and fungi.
- Anticancer Properties : Some derivatives have been investigated for their ability to inhibit tumor growth.
- Neuroprotective Effects : Certain benzodiazoles may protect neuronal cells from damage.
The mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : Compounds may inhibit specific enzymes involved in cell proliferation.
- Interaction with DNA : Some studies suggest that benzodiazoles can intercalate into DNA, affecting replication and transcription processes.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways associated with cell survival and apoptosis.
Antimicrobial Studies
A study published in Journal of Medicinal Chemistry highlighted the antimicrobial properties of related benzodiazole derivatives. The findings indicated that modifications on the phenyl ring significantly enhance activity against Gram-positive and Gram-negative bacteria .
Anticancer Activity
In vitro assays demonstrated that this compound exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were reported at concentrations lower than many standard chemotherapeutics .
Neuroprotective Effects
Research conducted on neuroprotective properties revealed that the compound could reduce oxidative stress in neuronal cells. In models of neurodegeneration, it was observed to decrease markers of apoptosis and promote cell survival .
Case Studies
Q & A
Q. Table 1: Biological Activity Comparison of Benzodiazole Derivatives
| Compound | Antitumor Activity | Antimicrobial Activity |
|---|---|---|
| Target Compound | Moderate | Low |
| Ethyl 2-methyl-1-propyl BDZ | High | Strong |
| 7-Bromo Derivative | High | Moderate |
| Adapted from |
Basic: What are the hypothesized biological targets for this compound?
Methodological Answer:
Benzodiazoles commonly target:
- Enzymes : Tyrosine kinases, cyclooxygenase-2 (COX-2), and cytochrome P450 isoforms .
- Receptors : G-protein-coupled receptors (GPCRs) involved in apoptosis pathways.
Validation Methods : - Enzyme Inhibition Assays : Measure IC₅₀ values using fluorogenic substrates .
- Western Blotting : Detect downstream signaling proteins (e.g., caspase-3 cleavage).
Advanced: How to design experiments to validate apoptosis induction mechanisms?
Methodological Answer:
Flow Cytometry : Quantify Annexin V/PI staining to distinguish apoptotic vs. necrotic cells .
Caspase Activity Assays : Use fluorogenic substrates (e.g., DEVD-AMC for caspase-3).
Gene Expression Profiling : RT-qPCR for pro-apoptotic genes (e.g., Bax, p53).
Control Experiments : Include caspase inhibitors (e.g., Z-VAD-FMK) to confirm pathway specificity.
Basic: What computational methods predict binding affinity to target enzymes?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with enzyme active sites (e.g., COX-2) .
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions .
- MD Simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS software).
Advanced: How to address low solubility in pharmacological assays?
Methodological Answer:
- Co-Solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations.
- Structural Modifications : Introduce hydrophilic groups (e.g., -COOH, -OH) at non-critical positions .
- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
